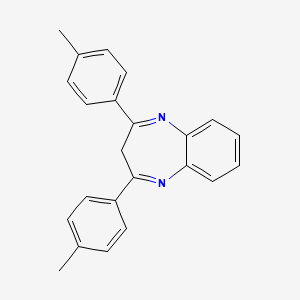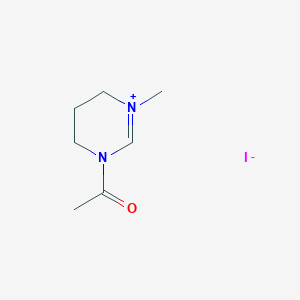
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring with an acetyl group at the 3-position, a methyl group at the 1-position, and an iodide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as calcium acetate in ethanol . The reaction is carried out under reflux conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiocyanates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: N-oxides of the tetrahydropyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted tetrahydropyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2-one: Another tetrahydropyrimidine derivative with similar biological activities.
5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione: A related compound with additional functional groups that enhance its pharmacological properties.
Uniqueness
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodide ion makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
Propriétés
Numéro CAS |
112547-09-8 |
|---|---|
Formule moléculaire |
C7H13IN2O |
Poids moléculaire |
268.10 g/mol |
Nom IUPAC |
1-(3-methyl-5,6-dihydro-4H-pyrimidin-3-ium-1-yl)ethanone;iodide |
InChI |
InChI=1S/C7H13N2O.HI/c1-7(10)9-5-3-4-8(2)6-9;/h6H,3-5H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JVECNXKRNBXRCO-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)N1CCC[N+](=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
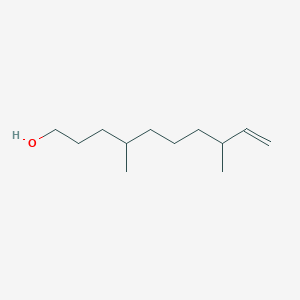
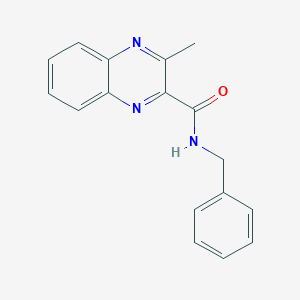
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
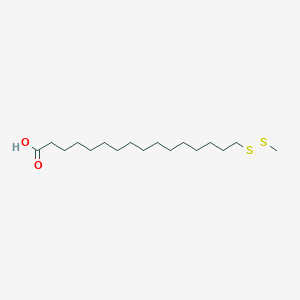
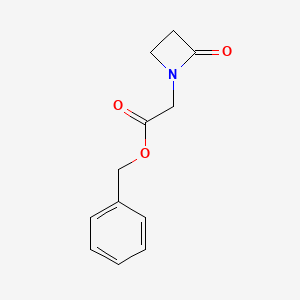
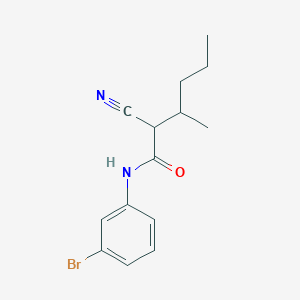

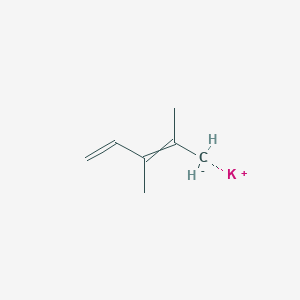
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
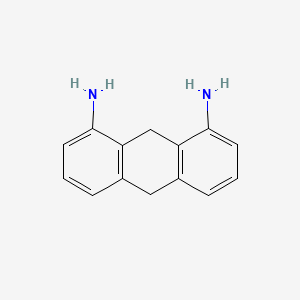

![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
